molecular formula C24H29ClN4O6 B1228950 Lamifiban hydrochloride CAS No. 243835-65-6

Lamifiban hydrochloride

Cat. No.: B1228950
CAS No.: 243835-65-6
M. Wt: 505.0 g/mol
InChI Key: YUWYXULCUNUQCG-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamifiban hydrochloride is a potent, intravenously administered, selective, and reversible non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor . Its primary research application lies in the study of antiplatelet and antithrombotic therapies. By competitively inhibiting the final common pathway of platelet aggregation—the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets—this compound effectively prevents thrombus formation in experimental models . This mechanism has made it a valuable tool for cardiovascular research, particularly in investigating treatments for acute coronary syndromes like unstable angina and non-Q-wave myocardial infarction . Large-scale clinical trials, such as PARAGON A, have historically explored its efficacy in these conditions, providing a robust background for its use in preclinical research . The compound is classified as a fibrinogen receptor antagonist and its molecular targets are the integrins ITGA2B and ITGB3, which form the GPIIb/IIIa complex . In research settings, the most noted effect associated with Lamifiban is bleeding, an effect that is potentiated by the concomitant administration of heparin . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

243835-65-6

Molecular Formula

C24H29ClN4O6

Molecular Weight

505.0 g/mol

IUPAC Name

2-[1-[(2S)-2-[(4-carbamimidoylbenzoyl)amino]-3-(4-hydroxyphenyl)propanoyl]piperidin-4-yl]oxyacetic acid;hydrochloride

InChI

InChI=1S/C24H28N4O6.ClH/c25-22(26)16-3-5-17(6-4-16)23(32)27-20(13-15-1-7-18(29)8-2-15)24(33)28-11-9-19(10-12-28)34-14-21(30)31;/h1-8,19-20,29H,9-14H2,(H3,25,26)(H,27,32)(H,30,31);1H/t20-;/m0./s1

InChI Key

YUWYXULCUNUQCG-BDQAORGHSA-N

SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Isomeric SMILES

C1CN(CCC1OCC(=O)O)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=CC=C(C=C3)C(=N)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Lamifiban Hydrochloride involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically includes:

    Formation of Intermediates: The synthesis begins with the preparation of intermediates such as 4-carbamimidoylbenzoyl chloride and tyrosine derivatives.

    Coupling Reaction: The key step involves coupling the intermediates to form the final product, this compound.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Lamifiban Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acute Coronary Syndromes

Lamifiban has been extensively studied for its effectiveness in treating acute coronary syndromes (ACS). Clinical trials have demonstrated that lamifiban, especially at lower doses, can significantly reduce the incidence of death and myocardial infarction when used alongside standard therapies like aspirin and heparin.

  • PARAGON Trial : A pivotal study involving 2,282 patients evaluated lamifiban's efficacy compared to placebo. The results indicated that low-dose lamifiban reduced the composite endpoint of death or myocardial infarction at six months compared to control treatments (13.7% vs. 17.9%) .
  • Combination with Thrombolytic Therapy : Lamifiban has shown promise when combined with thrombolytic agents, leading to more rapid reperfusion in patients undergoing treatment for myocardial infarction. In studies, it was associated with a higher rate of bleeding but also demonstrated improved outcomes in terms of ECG parameters .

Safety and Efficacy

While lamifiban has demonstrated benefits in reducing ischemic events, it is also associated with increased bleeding risks. In trials comparing different dosages, it was noted that high-dose lamifiban led to more significant bleeding complications without providing additional clinical benefits compared to lower doses .

Case Study 1: Efficacy in Unstable Angina

A randomized controlled trial assessed the impact of lamifiban on patients with unstable angina who were refractory to conventional therapy. Patients receiving low-dose lamifiban showed a statistically significant reduction in adverse ischemic events compared to those receiving only heparin .

Case Study 2: Combination Therapy

In another study focusing on combination therapy, patients receiving lamifiban along with standard thrombolytic treatment exhibited faster reperfusion rates as measured by continuous ECG monitoring. However, this was accompanied by a notable increase in transfusion rates due to bleeding complications .

Comparative Efficacy Table

Study Population Treatment Outcome
PARAGON Trial2,282 patients with ACSLow-dose lamifiban + heparinDeath/MI at 30 days: 10.6% vs. 11.7% (control)
Thrombolysis StudyPatients undergoing thrombolysisLamifiban + thrombolyticsFaster reperfusion; increased bleeding risk
Unstable AnginaRefractory unstable angina patientsLow-dose lamifiban + heparinReduced ischemic events at 6 months

Mechanism of Action

Lamifiban Hydrochloride exerts its effects by selectively binding to the glycoprotein IIb/IIIa receptors on platelets. This binding prevents the interaction of fibrinogen with the receptors, thereby inhibiting platelet aggregation and thrombus formation . The molecular targets involved include the glycoprotein IIb/IIIa receptors, and the pathways affected are those related to platelet activation and aggregation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lamifiban belongs to the class of GP IIb/IIIa inhibitors, which includes abciximab , tirofiban , and eptifibatide . Below is a detailed comparison of these agents:

Table 1: Key Characteristics of GP IIb/IIIa Inhibitors

Compound Molecular Formula Mechanism of Action Half-Life (Hours) Clinical Indications Bleeding Risk (vs. Placebo) Key Trial Findings
Lamifiban C24H28N4O6·ClH Competitive, reversible GP IIb/IIIa inhibition 1.5–2.5 High-risk PCI, unstable angina Moderate Reduced ischemic events in PCI trials
Abciximab Murine-human chimeric monoclonal antibody Irreversible GP IIb/IIIa blockade 10–30 PCI, acute coronary syndromes High 35% reduction in ischemic events (EPIC trial)
Tirofiban C22H36N2O5S·HCl Reversible GP IIb/IIIa inhibition 2.0 Non-ST-elevation myocardial infarction Low-Moderate Non-inferior to abciximab in RESTORE trial
Eptifibatide C35H49N11O9S2 Cyclic heptapeptide inhibitor of GP IIb/IIIa 2.5 Acute coronary syndromes, PCI Low 1.5% absolute mortality reduction in PURSUIT trial

Mechanistic Differences

  • Lamifiban and tirofiban are small-molecule, non-peptide inhibitors with reversible binding, enabling shorter half-lives and easier dose titration .
  • Abciximab, a monoclonal antibody, binds irreversibly to GP IIb/IIIa, leading to prolonged platelet inhibition (up to 48 hours post-infusion) .
  • Eptifibatide is a cyclic peptide mimicking the arginine-glycine-aspartic acid (RGD) sequence of fibrinogen, offering intermediate reversibility .

Clinical Efficacy

  • Abciximab demonstrated a 35% reduction in ischemic events (e.g., myocardial infarction) in the EPIC trial but increased major bleeding (7% vs. 3.7% in placebo) .
  • Lamifiban showed comparable efficacy to abciximab in reducing thrombotic complications during PCI but with a lower bleeding risk due to reversible binding .
  • Eptifibatide and tirofiban are preferred in non-surgical settings due to their rapid offset and reduced bleeding complications .

Comparative Research Findings

Lamifiban vs. Abciximab

  • In the PARAGON trial , lamifiban reduced 30-day mortality in acute coronary syndromes (3.0% vs. 4.5% for placebo) without significant bleeding .
  • Abciximab’s superior efficacy in PCI is offset by its risk of severe thrombocytopenia , limiting its use in high-bleeding-risk patients .

Lamifiban vs. Natural Antiplatelet Agents

  • Unlike ginsenoside Ro (G-Ro), a natural saponin from Panax ginseng with unclear antiplatelet mechanisms, lamifiban’s action is well-characterized and dose-dependent .

Q & A

Q. How should researchers document methodological limitations in Lamifiban studies for peer review?

  • Methodological Guidance :
  • Explicitly state limitations in assay sensitivity (e.g., LTA detection limits for partial inhibition) .
  • Disclose batch-to-batch variability in Lamifiban’s hydrochloride salt form, which may affect solubility .
  • Provide raw data in supplementary materials to enable reanalysis of controversial conclusions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.